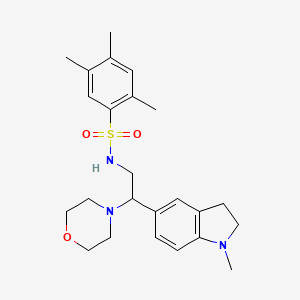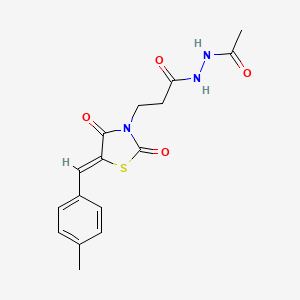
2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-trimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide, also known as TMI-1, is a sulfonamide-based small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TMI-1 has been shown to have a high affinity for the protein GRP78, a member of the heat shock protein family, which is overexpressed in cancer cells.
Wissenschaftliche Forschungsanwendungen
Potential in Pulmonary Fibrosis and Cough Treatment
This compound, closely related to broad-spectrum phosphatidylinositol 3-kinase inhibitors, has been explored for treating idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and it has entered Phase I studies for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Photodynamic Therapy Applications
A derivative of this compound has been synthesized for photodynamic therapy, especially in cancer treatment. Its properties as a photosensitizer, including high singlet oxygen quantum yield and good fluorescence, make it a potential candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Anti-Breast Cancer Potential
A synthesized derivative has shown promising results against breast cancer. It exhibited better anticancer activity against MCF7 cells compared to the standard drug, potentially due to its effective binding with estrogen receptors (Kumar et al., 2021).
Carbonic Anhydrase Inhibitors
The compound, in a modified form, acts as an inhibitor of human carbonic anhydrase, particularly the hCA IX isoform, relevant in diseases like glaucoma, epilepsy, obesity, and cancer. Its potent inhibition of hCA IX could make it a target for further medicinal studies (Lolak et al., 2019).
Cytotoxic Activity and Potential as Antitumor Agents
Derivatives have been explored for cytotoxic activity and potential as carbonic anhydrase inhibitors. Some derivatives, especially those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed significant cytotoxic activities, suggesting potential for anti-tumor activity studies (Gul et al., 2016).
Inhibitory Effects on Various Enzymes
New derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. These derivatives exhibited moderate to high inhibitory potency, suggesting therapeutic potential for related diseases (Lolak et al., 2020).
Antihyperglycemic Properties
Certain derivatives have been identified as active antihyperglycemic agents, exhibiting significant glucose reduction values. This indicates their potential as leads for antidiabetic drugs (Eissa, 2013).
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17-13-19(3)24(14-18(17)2)31(28,29)25-16-23(27-9-11-30-12-10-27)20-5-6-22-21(15-20)7-8-26(22)4/h5-6,13-15,23,25H,7-12,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQGCRPTZRWFPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473841.png)
![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)




![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)
![Methyl 2-amino-2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2473848.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2473849.png)


![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

